(9,9-Dipentylfluoren-2-yl)boronic acid
Overview
Description
(9,9-Dipentylfluoren-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a fluorenyl moiety substituted with two pentyl groups at the 9-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dipentylfluoren-2-yl)boronic acid typically involves the borylation of a fluorenyl precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it suitable for various functional groups .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (9,9-Dipentylfluoren-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds, such as carbon-oxygen or carbon-nitrogen bonds, using copper catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typically employed.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Chan-Lam Coupling: Produces aryl ethers or aryl amines.
Scientific Research Applications
(9,9-Dipentylfluoren-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (9,9-Dipentylfluoren-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new bonds. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronate ester transfers its organic group to the palladium center .
Comparison with Similar Compounds
(9,9-Dimethylfluoren-2-yl)boronic acid: Similar structure but with methyl groups instead of pentyl groups.
(9,9-Dioctylfluoren-2-yl)boronic acid: Similar structure but with octyl groups instead of pentyl groups.
Uniqueness: (9,9-Dipentylfluoren-2-yl)boronic acid is unique due to its specific alkyl substitution, which imparts distinct solubility and electronic properties. These properties make it particularly suitable for applications in materials science and organic electronics .
Properties
IUPAC Name |
(9,9-dipentylfluoren-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BO2/c1-3-5-9-15-23(16-10-6-4-2)21-12-8-7-11-19(21)20-14-13-18(24(25)26)17-22(20)23/h7-8,11-14,17,25-26H,3-6,9-10,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFLHIBNVHQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCC)CCCCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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